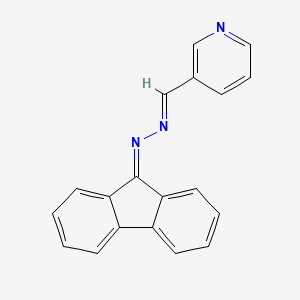

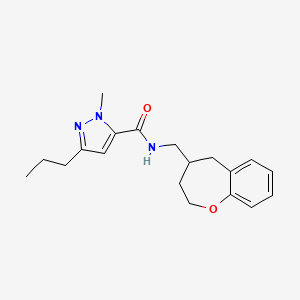

![molecular formula C18H21N3O3S B5544919 1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the benzimidazole class, known for its diverse biological activities and significance in medicinal chemistry. Benzimidazoles and their derivatives have been extensively studied for their potential as antineoplastic, antifilarial agents, and for their affinity towards various receptors, showcasing their versatility in drug development (Ram et al., 1992).

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the reaction of appropriate alcohols or amines with acid chloride derivatives at room temperature. This method has been utilized to produce a wide range of compounds with significant biological activities, including growth inhibition in certain cell lines and antifilarial activity against adult worms of various species (Ram et al., 1992). Another synthesis approach involves direct condensation/cyclization reactions, showcasing the flexibility in obtaining benzimidazole derivatives with specific substituents (Soselia et al., 2020).

Molecular Structure Analysis

Benzimidazole derivatives exhibit diverse molecular structures due to variations in their synthesis. The incorporation of different substituents at various positions of the benzimidazole core influences the molecular conformation, affecting the biological activity and interaction with biological targets (Tapia et al., 1999).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including transesterification when reacted with an alcohol at reflux temperature and the formation of benzamido derivatives through treatment with substituted benzoyl chlorides. These reactions are crucial for tailoring the compounds' properties for specific biological activities (Ram et al., 1992).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of substituents and the overall molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Gowda et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards various agents, stability under different conditions, and the ability to undergo specific reactions, define the versatility of benzimidazole derivatives in medicinal chemistry. The introduction of various substituents can enhance these properties, leading to compounds with desired biological activities (Gowda et al., 2009).

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Compounds : Research has shown the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds, including benzimidazole derivatives, were explored for their cyclooxygenase inhibition, showcasing potential therapeutic applications (Abu‐Hashem et al., 2020).

Antineoplastic and Antifilarial Agents : Another study focused on the synthesis of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and their derivatives, revealing significant antineoplastic and antifilarial activities. These findings highlight the versatility of benzimidazole compounds in treating various conditions, including cancer and parasitic infections (Ram et al., 1992).

Antimicrobial Activity : The antimicrobial properties of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been investigated, with some derivatives showing higher activity than reference drugs against various bacterial strains and fungi. This suggests the potential of benzimidazole and related compounds in developing new antimicrobial agents (Kolisnyk et al., 2015).

Antioxidative Potential and Antiproliferative Activity : A study on benzimidazole/benzothiazole-2-carboxamides evaluated their antioxidative potential and antiproliferative activity against human cancer cells. The research identified compounds with significant antioxidative capacity and promising antiproliferative activity, offering insights into the development of new anticancer agents (Cindrić et al., 2019).

Angiotensin II Receptor Antagonism : Benzimidazole derivatives bearing acidic heterocycles were synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds were found to have high affinity for the AT1 receptor and inhibited the angiotensin II-induced pressor response, indicating their potential as antihypertensive agents (Kohara et al., 1996).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-ethoxyethyl)-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-3-24-9-8-21-16-7-5-13(10-15(16)20-18(21)23)17(22)19-11-14-6-4-12(2)25-14/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPZNHFQAXNRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=C(S3)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)